N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide
Overview
Description
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a complex heterocyclic compound that incorporates multiple functional groups, including a triazole ring, a thiazole ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the triazole and thiazole rings. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The thiazole ring is often formed via a condensation reaction between a thioamide and a haloketone .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and microbial infections.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and thiazole rings allow it to form hydrogen bonds and other non-covalent interactions with these targets, thereby inhibiting their activity. This inhibition can lead to the suppression of cancer cell proliferation, microbial growth, and inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiazole core and exhibit comparable pharmacological activities.
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These derivatives also contain a triazole ring and have been studied for their anticancer and antimicrobial properties.
Uniqueness
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S2/c1-27-16-5-7-17(8-6-16)29(25,26)21-10-9-15-12-28-19-22-18(23-24(15)19)13-3-2-4-14(20)11-13/h2-8,11-12,21H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHUCCVWYTXEQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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